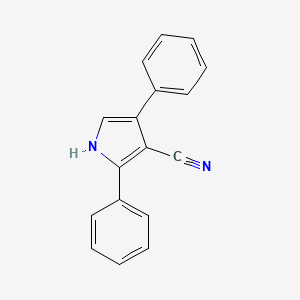

2,4-diphenyl-1H-pyrrole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diphenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c18-11-15-16(13-7-3-1-4-8-13)12-19-17(15)14-9-5-2-6-10-14/h1-10,12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIVDQSYMRAURD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=C2C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2,4 Diphenyl 1h Pyrrole 3 Carbonitrile

Established Synthetic Routes to the Core Scaffold

The formation of the 2,4-diphenyl-1H-pyrrole-3-carbonitrile core relies on established chemical reactions that have been adapted and refined over time. Key among these are multicomponent condensation reactions and variations of the Paal-Knorr synthesis, which provide robust pathways to the desired heterocyclic structure.

Multicomponent Condensation Reactions for Pyrrole (B145914) Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby offering high atom economy and simplifying purification processes. orientjchem.orgbohrium.com The synthesis of polysubstituted pyrroles, including the target compound, is well-suited to MCRs.

One prominent three-component method involves the reaction of benzoin (B196080), a 1,3-dicarbonyl compound, and an ammonium (B1175870) salt (like ammonium acetate) which serves as the nitrogen source. orientjchem.org A related and widely cited one-pot, four-component synthesis utilizes an aromatic aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), a 1,3-dicarbonyl compound, and an amine. orientjchem.orgorientjchem.org

A mechanistically distinct five-component sequential reaction has also been reported for producing novel pyrrole cyano-acetamides. This process involves the coupling of acetophenone, N,N-dimethylformamide-dimethylacetal (DMF-DMA), a substituted amine, an arylglyoxal, and malononitrile in refluxing methanol. orientjchem.orgorientjchem.org The reaction proceeds through a series of intermediates, including Michael additions and Knoevenagel condensations, culminating in an intramolecular cyclization to form the pyrrole ring. orientjchem.orgorientjchem.org Another effective MCR involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines or anilines. nih.govnih.gov

Adaptations of Paal-Knorr Condensation for Diarylpyrrole Synthesis

The Paal-Knorr synthesis is a classic and fundamentally important method for synthesizing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orgpharmaguideline.com The reaction is typically mediated by an acid catalyst and proceeds via a double condensation to form a cyclic bis-enamine, which then aromatizes to the pyrrole ring. alfa-chemistry.comchempedia.info

While effective, the traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in strong acid, which may not be suitable for sensitive substrates. alfa-chemistry.comrgmcet.edu.in Consequently, numerous modifications have been developed to create milder and more efficient "green" routes. rgmcet.edu.in For the synthesis of this compound, this would typically start from a precursor like 1,3-diphenyl-1,4-butanedione. The synthesis of such 1,4-dicarbonyl precursors can be a limiting step, though various methods exist for their preparation. alfa-chemistry.com The cyclocondensation of enones with aminoacetonitrile (B1212223) can produce 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be converted to 2,4-disubstituted pyrroles. nih.gov

Role of Specific Precursors and Catalytic Systems (e.g., benzoin, malononitrile, amines, acids, pyridine)

The success of these synthetic routes is highly dependent on the choice of precursors and the catalytic system employed.

Benzoin and other α-Hydroxyketones : In certain multicomponent syntheses, benzoin or other α-hydroxyketones serve as a crucial four-carbon backbone precursor for the pyrrole ring. orientjchem.orgnih.govnih.gov

Malononitrile : This active methylene compound is a key precursor for introducing the carbonitrile (cyano) group at the 3-position of the pyrrole ring. orientjchem.orgorientjchem.orgrsc.org Its high reactivity makes it a common component in Knoevenagel condensations and Michael additions that drive the cyclization process. orientjchem.orgresearchgate.net

Amines : Primary amines or ammonia (often from sources like ammonium acetate) are essential as they provide the nitrogen atom for the pyrrole heterocycle. orientjchem.orgorganic-chemistry.orgalfa-chemistry.com The choice of amine can be varied to produce N-substituted pyrroles. mdpi.com

Acids : Both Brønsted and Lewis acids are frequently used as catalysts, particularly in Paal-Knorr type reactions. alfa-chemistry.commdpi.com They facilitate the reaction by protonating carbonyl groups, promoting nucleophilic attack and mediating the necessary dehydration steps to form the aromatic ring. wikipedia.orgmdpi.com Catalysts such as silica-supported bismuth(III) chloride and antimony(III) chloride have been employed as efficient and reusable heterogeneous Lewis acids. mdpi.com

Pyridine : Pyridine can be used as a basic solvent, facilitating cyclocondensation reactions, such as the one between enones and aminoacetonitrile hydrochloride. nih.gov

| Precursor/Catalyst | Role in Synthesis | Relevant Synthetic Route(s) | Citation(s) |

|---|---|---|---|

| Benzoin / α-Hydroxyketones | Provides the C2, C3, C4, and C5 carbon atoms of the pyrrole ring. | Multicomponent Condensation | orientjchem.orgnih.govnih.gov |

| Malononitrile | Source of the carbonitrile group at the C3 position. | Multicomponent Condensation | orientjchem.orgorientjchem.orgrsc.orgresearchgate.net |

| Ammonia / Primary Amines | Provides the nitrogen atom for the pyrrole ring. | Paal-Knorr, Multicomponent Condensation | orientjchem.orgorganic-chemistry.orgalfa-chemistry.commdpi.com |

| Acid Catalysts (Brønsted/Lewis) | Catalyzes condensation and dehydration steps. | Paal-Knorr | wikipedia.orgalfa-chemistry.commdpi.com |

| Pyridine | Acts as a basic solvent to facilitate cyclocondensation. | Cyclocondensation of enones | nih.gov |

Advanced Synthetic Approaches and Process Optimization

In line with the broader trends in modern organic synthesis, the preparation of this compound and related compounds has benefited from advanced techniques aimed at improving efficiency, reducing environmental impact, and accelerating reaction times.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of pyrroles. pensoft.netpensoft.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. pensoft.netcwejournal.org

This technology has been successfully applied to various pyrrole syntheses, including the Paal-Knorr reaction. wikipedia.orgpensoft.net For instance, microwave irradiation has been used to facilitate the dehydrocyanation of 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates to yield the corresponding aromatic 2,4-disubstituted pyrroles. nih.gov The rapid, localized heating provided by microwaves can overcome activation energy barriers more efficiently, making it a highly attractive method for process optimization. pensoft.netcwejournal.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Citation(s) |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | wikipedia.orgpensoft.netcwejournal.org |

| Energy Consumption | Higher | Lower | pensoft.net |

| Yields | Often moderate to good | Often good to excellent | pensoft.netpensoft.netcwejournal.org |

| Workup | Can be complex | Often simpler | pensoft.net |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds. nih.gov The goal is to design processes that are cleaner, safer, and more efficient. semanticscholar.org For pyrrole synthesis, this has led to several key innovations:

Solvent-Free Reactions : Performing reactions under solvent-free conditions, often with microwave assistance or using a reusable catalyst, minimizes the use of volatile and often toxic organic solvents. mdpi.compensoft.netresearchgate.net

Use of Greener Solvents : When a solvent is necessary, there is a push towards using environmentally benign options like water or ethanol (B145695). orientjchem.orgsemanticscholar.org Water, in particular, can offer unique reactivity and selectivity due to its strong hydrogen-bonding capabilities. orientjchem.org

Atom Economy : Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, generating minimal waste. bohrium.comresearchgate.net

The application of these principles not only reduces the environmental footprint of synthesizing compounds like this compound but also aligns with the goals of sustainable and economical chemical manufacturing. tandfonline.comnih.gov

Solid-Phase Synthesis and Flow Chemistry Adaptations

The evolution of synthetic chemistry towards automation and high-throughput methodologies has led to the adaptation of classical reactions to solid-phase and flow chemistry formats. These approaches offer significant advantages in terms of purification, scalability, and safety.

Solid-Phase Synthesis:

Solid-phase synthesis offers a powerful platform for the construction of pyrrole libraries. A plausible solid-phase approach to this compound would involve immobilizing one of the key building blocks onto a solid support. For instance, a resin-bound β-ketoester could be employed. The synthesis would proceed through a sequence of reactions, including condensation with an amine and subsequent cyclization with an α-haloketone, in a manner analogous to the Hantzsch pyrrole synthesis. researchgate.net

A potential solid-phase multicomponent strategy could utilize a resin-bound amine. nih.gov This amine, upon reaction with benzil (B1666583) and malononitrile in the presence of a suitable catalyst, could lead to the formation of the desired pyrrole-3-carbonitrile, which can then be cleaved from the solid support. Microwave irradiation has been shown to accelerate such solid-phase reactions, leading to high conversion rates in a short time. nih.gov

Interactive Data Table: Hypothetical Solid-Phase Synthesis Conditions

| Parameter | Condition | Reference |

| Solid Support | Amine-functionalized resin (e.g., Rink amide resin) | nih.gov |

| Reactants | Benzil, Malononitrile | General MCR |

| Catalyst | Lewis acid (e.g., FeCl₃) or a base | nih.gov |

| Solvent | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | nih.gov |

| Activation | Microwave irradiation | nih.gov |

| Cleavage | Trifluoroacetic acid (TFA) in DCM | nih.gov |

Flow Chemistry Adaptations:

Flow chemistry presents a compelling alternative to batch processing for the synthesis of this compound, offering precise control over reaction parameters and enhanced safety. The Hantzsch pyrrole synthesis, a classical method for obtaining pyrroles, has been successfully adapted to a continuous flow process for the synthesis of related pyrrole-3-carboxylic acid derivatives. syrris.comuc.pt

A conceptual flow synthesis of this compound could involve the reaction of 2-amino-1-phenylethanone with phenylacetonitrile. The reactants, dissolved in a suitable solvent, would be pumped through a heated microreactor. The short residence time and efficient heat transfer in the microreactor can lead to rapid product formation and high yields.

Another promising flow chemistry approach is the van Leusen reaction, which has been utilized for a cyanide-free synthesis of nitriles. nih.gov Adapting this to a multicomponent format in a flow reactor could provide a safe and efficient route to the target molecule.

Interactive Data Table: Conceptual Flow Chemistry Parameters

| Parameter | Condition | Reference |

| Reactor Type | Heated microreactor or packed-bed reactor | syrris.com |

| Reactants | 2-Amino-1-phenylethanone, Phenylacetonitrile | Conceptual |

| Solvent | High-boiling solvent (e.g., Dimethyl sulfoxide) | General flow |

| Temperature | 100-200 °C | uc.pt |

| Residence Time | 5-20 minutes | syrris.com |

| Pressure | 10-20 bar | uc.pt |

Mechanistic Insights into Pyrrole-3-carbonitrile Formation Reactions

The formation of the this compound ring system can proceed through several mechanistic pathways, largely dependent on the chosen synthetic route. A common and versatile approach involves a multicomponent reaction, which offers high atom economy by combining three or more starting materials in a single pot. bohrium.com

A plausible mechanism for a three-component synthesis of this compound from benzoin, malononitrile, and an ammonium source (e.g., ammonium acetate) is outlined below:

Knoevenagel Condensation: The reaction likely initiates with a Knoevenagel condensation between the enolizable ketone (from benzoin tautomerization) and malononitrile, catalyzed by a base (e.g., ammonium acetate). This step forms a dicyanoalkene intermediate.

Michael Addition: The enolate of the remaining benzoin molecule then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the dicyanoalkene. This addition forms a new carbon-carbon bond and a key acyclic intermediate.

Intramolecular Cyclization and Dehydration: The newly formed intermediate contains both a ketone and a nitrile group in a suitable arrangement for intramolecular cyclization. The amino group, generated from the ammonium source, attacks one of the carbonyl groups, leading to a dihydropyrrole intermediate. Subsequent dehydration and tautomerization result in the formation of the aromatic pyrrole ring.

This domino sequence of reactions, involving multiple bond-forming events in a single operation, is characteristic of many multicomponent syntheses of highly substituted pyrroles. mdpi.com The precise order of events and the nature of the intermediates can be influenced by the specific reaction conditions, such as the choice of catalyst and solvent.

Chemical Transformations and Derivatization Strategies of 2,4 Diphenyl 1h Pyrrole 3 Carbonitrile Derivatives

Reactivity of the Nitrile Group in the Pyrrole (B145914) Scaffold

The carbonitrile (or cyano) group at the C-3 position of the pyrrole ring is a versatile functional handle. It is an electron-withdrawing group that influences the electronic properties of the pyrrole ring and can participate in a variety of chemical transformations. rsc.orgrsc.org

Hydrolysis Reactions of the Carbonitrile Moiety

The hydrolysis of the nitrile group is a fundamental transformation that provides access to corresponding amides and carboxylic acids, which are themselves valuable intermediates for further functionalization.

From Nitrile to Amide and Carboxylic Acid: The conversion of a nitrile to a carboxylic acid is typically a two-step process involving the initial hydrolysis to a primary amide, which can then be further hydrolyzed to the carboxylic acid. Basic hydrolysis is a common method to achieve this transformation. For instance, treatment of a pyrrole-3-carbonitrile derivative with a base like sodium hydroxide (B78521) in an alcohol/water mixture can yield the corresponding pyrrole-3-carboxylic acid. znaturforsch.com

A notable one-step method has been developed in continuous flow synthesis for other substituted pyrroles, where the HBr generated as a byproduct in a Hantzsch pyrrole synthesis is utilized to directly hydrolyze a tert-butyl ester to the carboxylic acid in situ. researchgate.netsyrris.jp While this specific example involves an ester, the principle of in-situ acid-catalyzed hydrolysis is relevant. The resulting pyrrole-3-carboxylic acids can then be readily converted to amides. researchgate.net

From Amide to Carboxylic Acid: Should the hydrolysis of the nitrile stop at the amide stage, further conversion to the carboxylic acid can be achieved under more stringent basic or acidic conditions. For example, the basic hydrolysis of a 2-trifluoroacetylamino-pyrrole derivative was achieved using sodium carbonate in an ethanol (B145695)/water mixture to yield the corresponding amine, which was then methylated and subjected to further basic hydrolysis to produce the final pyrrole-3-carboxylic acid. znaturforsch.com

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new heterocyclic rings fused to or substituted on the pyrrole core.

[3+2] Cycloaddition with Azides: A prominent example of this reactivity is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of the nitrile group with azides to form tetrazoles. researchgate.net This reaction is a powerful method for introducing a tetrazole moiety, which is often considered a bioisostere for a carboxylic acid group in medicinal chemistry. The reaction can be promoted by various catalysts. For example, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide (B81097), and trimethylsilyl (B98337) chloride has been shown to effectively catalyze the cycloaddition of organic nitriles with sodium azide under neutral conditions, accelerated by microwave heating. organic-chemistry.org This method activates the nitrile substrate, facilitating the formation of the 5-substituted-1H-tetrazole ring. organic-chemistry.org

Hetero-Diels-Alder Reactions: In more complex fused pyrrole systems, such as 4-acyl-1H-pyrrole-2,3-diones, the molecule can act as an oxa-diene in hetero-Diels-Alder [4+2] cycloadditions. nih.gov While the primary reactivity in these specific systems involves the dione (B5365651) portion, it highlights the broader potential for cycloaddition chemistry in functionalized pyrroles. The hetero-Diels-Alder reaction is a highly atom-economical method for constructing six-membered heterocycles. nih.govnih.gov

Functionalization at the Pyrrole Nitrogen (N-1 Position)

The nitrogen atom of the pyrrole ring is a key site for introducing substituents, which can significantly alter the molecule's physical, chemical, and biological properties. The hydrogen atom on the N-1 position can be readily replaced by various alkyl and aryl groups.

Alkylation and Arylation Reactions

N-Alkylation: Alkylation of the pyrrole nitrogen is typically achieved by deprotonation with a suitable base, followed by reaction with an alkylating agent. Common methods include using sodium hydride (NaH) to generate the pyrrole anion, which is then quenched with an alkyl halide (e.g., methyl iodide). znaturforsch.com Other protocols describe the N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride for highly regioselective synthesis. uctm.edu A Paal-Knorr synthesis approach, reacting a 1,4-dicarbonyl compound with a primary amine, is a classical method to directly install an N-substituent. mdpi.comosi.lv

N-Arylation: The introduction of an aryl group at the N-1 position, or N-arylation, is often accomplished using copper-catalyzed cross-coupling reactions, a variant of the Ullmann condensation. acs.org These methods allow for the coupling of pyrroles with aryl halides. A general procedure involves using a copper(I) iodide (CuI) catalyst with a diamine ligand (such as N,N'-dimethylethylenediamine) and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent like toluene (B28343) to couple the pyrrole with aryl iodides or bromides. acs.orgresearchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Methylation | 1) Tosmic, NaH; 2) MeI | N-Methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid ethylester | znaturforsch.com |

| N-Alkylation (Paal-Knorr) | Acetonylacetone, Primary Amine, CATAPAL 200, 60 °C | N-Alkyl-2,5-dimethylpyrrole | mdpi.com |

| N-Benzylation | Benzoylacetonitrile, Benzylamine, AcOH, EtOH, 70 °C | 1-Benzyl-2-phenyl-1H-pyrrole-3-carbonitrile derivative | nih.gov |

| N-Arylation (Ullmann) | Aryl Iodide, CuI, N,N'-Dimethylethylenediamine, K₃PO₄, Toluene | N-Arylpyrrole | acs.org |

Impact of N-Substituents on Reactivity and Electronic Properties

The nature of the substituent at the N-1 position profoundly influences the electronic distribution and reactivity of the pyrrole ring. numberanalytics.com

Electronic Effects: Substituents on the pyrrole ring, including at the nitrogen, can either enhance or reduce its reactivity depending on their electronic properties. numberanalytics.com Quantum-chemical calculations on various C-substituted five-membered N-heterocycles show that the properties of substituents are significantly influenced by the ring's nitrogen atoms. rsc.orgrsc.org An N-substituent can alter the electron density of the entire heterocyclic system. For instance, N-alkoxycarbonyl protection can endow pyrrole with distinct reactivity compared to N-sulfonyl protection, as seen in acylation reactions where N-alkoxycarbonyl pyrroles favor 2-acylation. acs.org

Impact on Reactivity: The N-substituent can direct the position of electrophilic substitution on the pyrrole ring. While pyrrole itself typically undergoes electrophilic substitution at the C-2 position, bulky or electronically distinct N-substituents can alter this selectivity. uctm.edu For example, 1-benzylpyrrole (B1265733) shows a significantly increased proportion of 3-substitution compared to pyrrole or 1-methylpyrrole (B46729) in nitration, bromination, and formylation reactions. researchgate.net Furthermore, the stability of intermediates, such as cation radicals formed during electrochemical oxidation, is a function of the nature of the N-substituent. acs.org In studies on the electropolymerization of N-substituted pyrroles, steric factors from bulky N-substituents were found to play a significant role in preventing the reaction. researchgate.net

Modifications at the Pyrrole 2-Amino Group (for 2-amino derivatives)

The 2-aminopyrrole moiety is a crucial pharmacophore found in many bioactive compounds. nih.gov The amino group at the C-2 position provides a nucleophilic center for a wide range of functionalization reactions, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

A key strategy for modifying the 2-amino group is acylation. In a SAR study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the parent compound was coupled with a series of acyl chlorides and anhydrides. acs.org This reaction targets the nucleophilic 2-amino group, leading to the formation of N-acylamide derivatives. This derivatization proved crucial for enhancing the inhibitory potency of these compounds against metallo-β-lactamases. acs.org

The development of synthetic methodologies that yield 2-aminopyrroles with a free (unsubstituted) pyrrole nitrogen and a protected 2-amino group (e.g., as an N-Boc carbamate) is particularly valuable. nih.govacs.org This differential protection allows for selective functionalization at either the pyrrole nitrogen or the exocyclic amino group, providing a versatile platform for creating complex molecular architectures. acs.org

| Reagent Type | Reaction | Product | Significance | Reference |

|---|---|---|---|---|

| Acyl Chlorides | Acylation of the 2-amino group | N-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)acetamide | SAR studies; potent inhibitors of metallo-β-lactamases | acs.org |

| Anhydrides | Acylation of the 2-amino group | N-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)isobutyramide | SAR studies; potent inhibitors of metallo-β-lactamases | acs.org |

Acylation Reactions and Amide Formation

Acylation is a key reaction for modifying amino-substituted pyrrole derivatives, often serving as a precursor for more complex structures or to modulate the electronic properties of the system. The amino group at the C-2 position of the pyrrole ring can be readily acylated to form the corresponding amides.

Detailed Research Findings:

One study reported the acylation of 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile. nih.gov The reaction with acetic anhydride (B1165640) resulted in the formation of N-(3-cyano-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrol-2-yl)acetamide in a 66% yield. nih.gov This transformation confirms the nucleophilic character of the C-2 amino group and its accessibility for acylation. The resulting acetamide (B32628) introduces a carbonyl group, which can influence the molecule's conformation and potential for hydrogen bonding. nih.govyoutube.com

Amide derivatives can also be synthesized by reacting a compound with a carboxylic acid group with various substituted amines. sphinxsai.com While direct hydrolysis of the nitrile in 2,4-diphenyl-1H-pyrrole-3-carbonitrile to a carboxamide is a plausible transformation, specific literature on this reaction for this exact compound is sparse. However, the synthesis of pyrazole (B372694) carboxylic acid amides from corresponding pyrazole-3-carbonyl chlorides demonstrates a common pathway to amide formation in heterocyclic systems. nih.gov This involves activating a carboxylic acid to an acyl chloride, followed by reaction with an amine. nih.gov

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 2-Amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetic Anhydride | N-(3-Cyano-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrol-2-yl)acetamide | 66% | nih.gov |

Schiff Base Formation

The reaction of 2-amino-pyrrole derivatives with aldehydes is a common and efficient method for synthesizing Schiff bases (imines). This transformation involves the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by dehydration. youtube.comresearchgate.net These Schiff bases are valuable intermediates and have been studied for their unique photophysical properties. researchgate.net

Detailed Research Findings:

A notable study details the synthesis of new Schiff bases via the reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with various aromatic aldehydes. researchgate.net The reactions were conducted in an ethanol/acetic acid mixture at room temperature, yielding the desired imines in high yields (80-90%). researchgate.net The formation of the C=N bond was confirmed by spectroscopic methods. For instance, the reaction with 2-hydroxybenzaldehyde produced 2-[(2-hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile with an 85% yield. researchgate.net The resulting Schiff bases, particularly those with hydroxyl groups, exhibited interesting fluorescent properties that were sensitive to solvent polarity, temperature, and pH. researchgate.net

| Starting Material | Aldehyde Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 2-Amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 2-Hydroxybenzaldehyde | 2-[(2-Hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | 85% | researchgate.net |

| 2-Amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 4-Hydroxybenzaldehyde | 2-[(4-Hydroxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | 88% | researchgate.net |

| 2-Amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 4-Methylbenzaldehyde | 2-[(4-Methyl-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | 90% | researchgate.net |

| 2-Amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | 4-Methoxybenzaldehyde | 2-[(4-Methoxy-benzylidene)-amino]-1-methyl-4,5-diphenyl-1H-3-carbonitrile | 80% | researchgate.net |

Cyclocondensation Reactions Leading to Fused Heterocycles

The 2-amino-3-carbonitrile moiety on the pyrrole ring is a classic precursor for constructing fused heterocyclic systems, particularly pyrrolopyrimidines. These reactions involve the cyclocondensation of the pyrrole derivative with a reagent containing a one- or two-carbon electrophilic component, leading to the formation of a new six-membered ring.

Detailed Research Findings:

The versatility of 2-amino-pyrrole-3-carbonitriles in forming fused systems is well-documented. nih.govresearchgate.netekb.eg For example, reacting 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile with thiourea (B124793) in ethanol leads to the formation of 4-amino-7-(3,4-dichlorophenyl)-5,6-diphenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione in 70% yield. nih.gov This reaction demonstrates the construction of the pyrimidine (B1678525) ring fused to the pyrrole core. nih.gov

Similarly, pyrrolo[2,3-d]pyrimidines can be formed through reactions with other reagents. The reaction of 2-amino-pyrrole-3-carbonitriles with triethylorthoformate yields an intermediate amidine, which can then be cyclized with ammonia (B1221849) or amines. ekb.eg Another approach involves the cyclocondensation of acylethynylpyrroles with guanidine (B92328) nitrate (B79036) to produce pyrrole-aminopyrimidine ensembles. nih.gov These methods highlight the importance of the aminonitrile group as a synthon for building complex, fused heterocyclic architectures like pyrrolopyrimidines and pyrrolopyridines. researchgate.netekb.eg

| Starting Material | Reagent(s) | Product | Yield | Source |

|---|---|---|---|---|

| 2-Amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Thiourea | 4-Amino-7-(3,4-dichlorophenyl)-5,6-diphenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione | 70% | nih.gov |

| 7-(3-chlorophenyl)-5-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine | Benzaldehyde | N-[(E)-benzylideneamino]-7–(3-chlorophenyl)-5-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine | 46% | nih.gov |

| 2-Benzoylethynyl-5-phenylpyrrole | Guanidine nitrate, KOH/DMSO | 2-Amino-4-phenyl-6-(5-phenyl-1H-pyrrol-2-yl)pyrimidine | 89% | nih.gov |

Aromatic Substitutions on the Diphenyl Moieties

Functionalization of the two phenyl rings attached to the pyrrole core at positions C2 and C4 provides a powerful method for fine-tuning the molecule's steric and electronic properties. This can be achieved through classic electrophilic aromatic substitution or modern cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. researchgate.net For the diphenyl moieties on the pyrrole scaffold, these reactions are expected to follow the established principles of electrophilic substitution on substituted benzenes. The pyrrole ring itself acts as a substituent, influencing the reactivity and regioselectivity of the attack on the phenyl rings.

Detailed Research Findings:

Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds and extending conjugated π-systems. nih.govnih.gov To apply this methodology to the diphenyl moieties, a halogen atom (e.g., Br, I) must first be installed on one or both phenyl rings, typically via electrophilic halogenation. This halogenated derivative can then be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl groups.

Detailed Research Findings:

The Suzuki-Miyaura coupling has been successfully applied to various halogenated heterocyclic compounds to produce biaryl systems. nih.govmdpi.com For instance, the coupling of N-protected bromo-indazoles with N-Boc-2-pyrroleboronic acid using a Pd(dppf)Cl2 catalyst proceeds in high yield. nih.gov Similarly, an efficient protocol for the arylation of SEM-protected bromopyrroles has been developed using Pd(PPh3)4 as a catalyst. nih.gov These examples demonstrate a robust and versatile methodology. By first halogenating the phenyl rings of this compound, subsequent Suzuki coupling could be used to synthesize extended, highly conjugated systems. This strategy allows for the modular construction of complex architectures with potentially valuable optical and electronic properties. nih.gov

| Halogenated Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Source |

|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2, K2CO3, DME, 80 °C | Indazole-pyrrole adduct | nih.gov |

| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh3)4, Cs2CO3, Dioxane/H2O, 90 °C | Aryl-substituted pyrrole | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4, K3PO4, 1,4-Dioxane | Aryl-substituted pyrimidine | mdpi.com |

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2,4-diphenyl-1H-pyrrole-3-carbonitrile, advanced NMR techniques offer unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations critical for understanding its three-dimensional structure and electronic environment. The chemical shifts within the pyrrole (B145914) ring are influenced by the electronic nature of its substituents.

Two-dimensional (2D) NMR experiments are indispensable for confirming the intricate structure of this compound by mapping out atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment would establish the proton-proton (¹H-¹H) coupling network. It would primarily show correlations within the two phenyl rings, confirming the ortho, meta, and para proton relationships. It would also reveal any coupling between the remaining pyrrole proton (at the 5-position) and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. It would be used to definitively assign each protonated carbon atom in the molecule by linking the signals in the ¹H spectrum to their corresponding ¹³C signals. For instance, the signal for the proton at the 5-position of the pyrrole ring would show a cross-peak to the signal for the carbon atom at that same position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the protons of the phenyl ring at the C2 position to the C2 and C3 carbons of the pyrrole core.

Correlations from the protons of the phenyl ring at the C4 position to the C3, C4, and C5 carbons of the pyrrole core.

A correlation from the pyrrole C5-H proton to the C3 and C4 carbons, as well as the C5 carbon itself.

A critical correlation from the C5-H proton to the carbon of the nitrile group (C≡N), confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space correlations between protons that are close to each other, irrespective of their bonding. For this molecule, NOESY could reveal the preferred orientation of the phenyl rings relative to the pyrrole core by showing correlations between the ortho-protons of the phenyl rings and nearby protons on the pyrrole ring.

The combination of these techniques allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, as demonstrated in the structural analysis of related pyrrole derivatives.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure of the compound in its crystalline state. This technique is particularly sensitive to the local environment of each nucleus, making it a powerful tool for studying polymorphism—the existence of multiple crystal forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in intermolecular interactions, such as hydrogen bonding and π-π stacking, which alter the chemical shielding of the atoms. For this compound, ssNMR could be used to identify and characterize different crystalline forms and to understand the packing arrangement of molecules in the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary; FTIR is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds.

For this compound, the key functional groups and their expected vibrational bands are:

N-H Stretching: The pyrrole N-H group is expected to show a characteristic stretching vibration. In the FTIR spectrum of pyrrole itself, this band appears around 3222 cm⁻¹. In the solid state, the position and shape of this band can provide evidence of hydrogen bonding.

C≡N Stretching: The nitrile group has a very sharp and intense absorption in the FTIR spectrum, typically appearing in the 2200-2260 cm⁻¹ region. This is often a clean and easily identifiable peak.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.

Aromatic C=C Stretching: The phenyl rings will exhibit several bands in the 1400-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the aromatic rings.

C-H Bending: Out-of-plane bending vibrations for the phenyl C-H groups appear as strong bands in the 690-900 cm⁻¹ range, and their specific positions can indicate the substitution pattern of the rings.

Theoretical DFT calculations are often used alongside experimental spectra to assign vibrational modes accurately for complex pyrrole derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Pyrrole N-H | Stretching | ~3200 - 3400 | FTIR |

| Nitrile C≡N | Stretching | ~2200 - 2260 | FTIR, Raman (weak) |

| Aromatic C-H | Stretching | ~3000 - 3100 | FTIR, Raman |

| Aromatic/Pyrrole C=C | Ring Stretching | ~1400 - 1600 | FTIR, Raman |

| Aromatic C-H | Out-of-plane Bending | ~690 - 900 | FTIR |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₁₇H₁₂N₂), the molecular weight is approximately 256.3 g/mol . The electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 257.

The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. A plausible fragmentation pattern for this compound would involve:

Loss of HCN: A common fragmentation pathway for nitriles and nitrogen heterocycles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a fragment ion.

Loss of Phenyl Radical: Cleavage of the bond connecting a phenyl ring to the pyrrole core could result in the loss of a phenyl radical (C₆H₅•, 77 Da).

Ring Fragmentation: The pyrrole ring itself can break apart, leading to smaller fragment ions.

Studies on related 1-arylpyrrole derivatives show that the fragmentation process can involve the elimination of groups like HN₃ or N₂ from associated heterocyclic rings, highlighting the complex rearrangements that can occur.

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Description |

|---|---|---|

| 257 | [C₁₇H₁₂N₂ + H]⁺ | Molecular Ion (Protonated) |

| 230 | [M+H - HCN]⁺ | Loss of hydrogen cyanide |

| 180 | [M+H - C₆H₅]⁺ | Loss of a phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure Elucidation

Single crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For this compound, an XRD analysis would confirm the planarity of the pyrrole ring and determine the dihedral angles between this central ring and the two pendant phenyl rings.

The analysis also reveals how molecules are arranged in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (e.g., involving the pyrrole N-H donor and the nitrile nitrogen acceptor of an adjacent molecule) and π-π stacking interactions between the aromatic rings. Such data has been determined for similarly complex heterocyclic systems, providing insights into crystal packing. For example, analysis of related structures has shown how C-H···O or C-H···π interactions can generate specific layered arrangements in the crystal.

| Structural Parameter | Information Provided by XRD |

|---|---|

| Bond Lengths | Precise C-C, C-N, C≡N, C-H, N-H distances |

| Bond Angles | Angles within the pyrrole and phenyl rings |

| Torsion (Dihedral) Angles | Orientation of phenyl rings relative to the pyrrole core |

| Crystal System & Space Group | Overall symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Intermolecular Interactions | Evidence and geometry of H-bonding and π-stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties for Electronic Transitions and Emission Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugated π-system of this compound, which extends across the two phenyl rings and the pyrrole core, is expected to give rise to strong absorptions in the UV region. The primary absorption band would correspond to a π → π* transition. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent environment. In related polypyrrole systems, this transition is typically observed as a strong absorption peak.

Many highly conjugated pyrrole derivatives are known to be fluorescent. For instance, tetraphenylpyrrole exhibits intense fluorescence, and its photophysical properties are influenced by substitutions on the rings. Similarly, diketopyrrolopyrroles are known for their strong absorption and fluorescence in the visible region. The fluorescence properties of this compound, including its emission wavelength, quantum yield, and Stokes shift (the difference between the absorption and emission maxima), would provide valuable information about the behavior of its excited state. The presence of the electron-withdrawing nitrile group could modulate these properties compared to a simple diphenylpyrrole.

Computational and Theoretical Investigations of 2,4 Diphenyl 1h Pyrrole 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-electron systems. nih.gov It is a widely applied technique for predicting the molecular geometry and vibrational frequencies of organic compounds. nih.govwikipedia.org For 2,4-diphenyl-1H-pyrrole-3-carbonitrile, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional conformation (optimized geometry). nih.govnih.govscispace.com This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy state is found, which corresponds to the most stable structure. nih.gov Such calculations are foundational for all further computational analyses. bhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The analysis would pinpoint the specific atoms or regions (e.g., the phenyl rings, the pyrrole (B145914) core, or the nitrile group) that are the primary sites for donating or accepting electrons in chemical reactions.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis Note: The following table is a representative example illustrating the type of data obtained from an FMO analysis. Specific values for this compound would require dedicated computational studies.

| Parameter | Description | Typical Information Yielded |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Predicts chemical reactivity and kinetic stability. |

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface, using color gradients to indicate different charge regions. Typically, red areas signify negative potential (high electron density), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. chemicalbook.com

For this compound, an EPS map would likely show a region of high negative potential around the nitrogen atom of the cyano group due to its high electronegativity. The nitrogen atom of the pyrrole ring and the π-systems of the phenyl rings would also exhibit distinct electronic characteristics. nih.govbhu.ac.in This mapping is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. bhu.ac.in

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of classic Lewis structures, such as one-center (lone pairs) and two-center (bonds) orbitals. juniperpublishers.comwikipedia.org This method mathematically transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret chemically. juniperpublishers.com

For this compound, NBO analysis would quantify the electron density in specific bonds, lone pairs, and antibonding orbitals. wikipedia.org A key aspect of NBO analysis is the study of delocalization effects, which are revealed by "hyperconjugative interactions" between filled (donor) and empty (acceptor) orbitals. nih.gov For instance, it could quantify the electronic interactions between the lone pairs on the pyrrole nitrogen and the antibonding orbitals of the adjacent carbon atoms, or the conjugation between the phenyl rings and the pyrrole core. These interactions are described by second-order perturbation theory, with the stabilization energy (E(2)) indicating the strength of the interaction. researchgate.net This provides profound insights into the molecule's stability and electronic structure. nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Implied Interaction |

| LP (1) N_pyrrole | π* (C-C)_ring | Value | Delocalization of nitrogen lone pair into the pyrrole ring. |

| π (C-C)_phenyl | π* (C-C)_pyrrole | Value | Conjugation between a phenyl ring and the pyrrole system. |

| π (C≡N)_nitrile | σ* (C-C)_pyrrole | Value | Hyperconjugative effect of the nitrile group. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. ufl.edu For the synthesis of pyrrole derivatives, which can often be achieved through multicomponent reactions, DFT calculations can model the entire reaction pathway. mdpi.comnih.gov

A plausible synthesis for this compound could involve the reaction of an α-amino ketone intermediate with malononitrile (B47326). Theoretical calculations can be used to:

Model Reactants, Intermediates, and Products: Optimize the geometry and calculate the energy of all species involved in the reaction.

Locate Transition States (TS): Identify the highest energy point along the reaction coordinate connecting two intermediates. This is crucial for determining the reaction's activation energy.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction step. researchgate.net

By constructing a complete energy profile, computational studies can validate a proposed mechanism or suggest alternative pathways, providing a detailed, step-by-step understanding of how the molecule is formed. ufl.edumdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the two phenyl groups relative to the central pyrrole ring. This conformational flexibility can be critical for its interaction with biological targets. Studies on structurally similar compounds like ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate have used MD simulations to evaluate the stability of the molecule when bound to an enzyme, showing that the complex remains stable over the simulation time. nih.govresearchgate.netresearchgate.net Similarly, MD simulations of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives have been used to assess the stability of inhibitor-protein complexes. documentsdelivered.com Such simulations for this compound could predict its behavior in different environments (e.g., in water or bound to a protein) and identify the most stable and frequently occurring conformations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. jchemlett.com These models are built by analyzing a dataset of compounds with known activities and using statistical methods to derive an equation that can predict the activity of new, untested compounds. nih.gov

For this compound, a QSAR study would require a series of analogous compounds with measured biological activity (e.g., inhibitory concentration, IC50). Computational studies on related pyrrole derivatives have successfully employed this approach. For example, a 3D-QSAR model was developed for N-iso-propyl pyrrole-based HMG-CoA reductase inhibitors, which revealed that electron-withdrawing character and the presence of hydrogen-bond-donating groups were crucial for activity. nih.gov Another study on 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives used 3D-QSAR to design new inhibitors with improved predicted activities. documentsdelivered.com

A QSAR model for a series including this compound would use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to build a predictive model. The resulting contour maps from such an analysis would highlight which regions of the molecule could be modified to enhance or decrease its activity, providing a roadmap for the rational design of more potent analogs. documentsdelivered.com

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies

Enzyme Inhibition and Modulation (In Vitro Studies)

Derivatives of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as promising inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. preprints.orgpreprints.org These compounds have demonstrated the potential to act as broad-spectrum inhibitors, with activity against enzymes from the B1, B2, and B3 subclasses of MBLs. preprints.orgnih.gov

Structure-activity relationship (SAR) studies on a lead compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, have elucidated key structural features necessary for potent inhibition. These studies revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain are all important for the inhibitory potency against representative MBLs such as IMP-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3). nih.gov Further modifications, such as acylation of the 2-amino group, led to a slight increase in potency against the B1-type MBL IMP-1. preprints.orgpreprints.org The N-benzoyl derivative of the parent compound, in particular, retained potent in vitro activity against all tested MBL subclasses, with inhibition constants in the low micromolar range. nih.gov

| Compound Derivative | MBL Subclass Target | Reported Potency | Reference |

|---|---|---|---|

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | B1 (IMP-1) | Kic = 21 µM | preprints.orgpreprints.org |

| N-Acylamide Derivatives | B1 (IMP-1) | Most potent in the series | nih.gov |

| N-Benzoyl Derivative | B1, B2, B3 | Low µM inhibition constants | nih.gov |

| Modified Derivative 5f | B1, B2, B3 | Highly potent with Ki values in the low µM range | preprints.org |

Research into the anti-inflammatory activity of 4,5-diarylpyrrole compounds has indicated their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme expressed during inflammation. nih.gov Theoretical studies using semi-empirical calculations have suggested a potential mechanism of action. A correlation was found between the energy of the highest-occupied molecular orbital (E(HOMO)) of a given 4,5-diarylpyrrole molecule and its inhibitory effect on COX-2. nih.gov However, no such correlation was observed for COX-1 inhibition, suggesting that the inhibitory mechanisms for the two COX isoforms may be different for this class of compounds. nih.gov

The tumor suppressor protein p53 is negatively regulated by the proteins MDM2 and MDMX. nih.gov Inhibiting the interaction between p53 and these regulatory proteins is a key strategy in cancer therapy. nih.govspringernature.com Derivatives based on a 2,5-diphenyl-1H-pyrrole scaffold have been identified as potent dual inhibitors of both the MDM2-p53 and MDMX-p53 protein-protein interactions. nih.govrsc.org

Initial screening identified diaryl and triaryl pyrrole (B145914) derivatives as active compounds. nih.gov Subsequent SAR studies demonstrated that the triarylpyrrole moiety was a requirement for MDMX-p53 activity but not for MDM2-p53 inhibition. rsc.orgnih.gov Specific derivatives have shown significant potency, with IC50 values in the nanomolar to low micromolar range. rsc.orgnih.gov

| Compound | MDM2 IC50 (µM) | MDMX IC50 (µM) | Reference |

|---|---|---|---|

| 5-((1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 0.11 | 4.2 | rsc.orgnih.gov |

| 5-((1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 0.15 | 4.2 | rsc.orgnih.gov |

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. nih.govresearchgate.net Activation of the STING receptor is a promising strategy for cancer immunotherapy. nih.gov A series of derivatives containing a 1H-pyrrole-3-carbonitrile scaffold have been discovered as potential STING agonists. nih.govnih.gov

SAR studies on this scaffold led to the identification of representative compounds that displayed activities comparable to the known STING agonist SR-717 in binding to various human STING (hSTING) alleles. nih.govnih.gov Mechanistic studies showed that a model compound from this series could induce the phosphorylation of key downstream signaling proteins, including TANK-binding kinase 1 (TBK1), interferon regulatory factor 3 (IRF3), p65, and STAT3, in a STING-dependent manner. nih.govnih.gov This activation subsequently stimulated the time-dependent expression of target genes such as IFNB1, CXCL10, and IL6 in human THP1 cells. nih.govnih.gov

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival and are validated targets for antibacterial drugs. nih.govrsc.org The ATP-binding sites are located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. While various classes of pyrrole-containing compounds, such as N-phenylpyrrolamides, have been developed as inhibitors of these enzymes, specific inhibitory data for 2,4-diphenyl-1H-pyrrole-3-carbonitrile against GyrB/ParE are not available in the reviewed literature. rsc.org

Antimicrobial Activity Mechanisms (In Vitro Studies)

The antimicrobial potential of pyrrole derivatives has been extensively studied. nih.govnih.gov Research on 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles has demonstrated their potential as antimicrobial agents. journalcra.com In particular, these compounds were designed based on structural similarities to BM-212, an antimycobacterial agent. researchgate.net Subsequent in vitro screening of the synthesized 4,5-diphenyl-pyrrole derivatives for antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain showed that some compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 100 µg/mL. researchgate.net Other studies on different classes of pyrrole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. researchgate.netacgpubs.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Substituted pyrrole derivatives, including those based on the this compound scaffold, have demonstrated notable antibacterial properties. Research indicates that these compounds can be effective against a range of both Gram-positive and Gram-negative bacteria. The core pyrrole structure is a key pharmacophore, and modifications to the phenyl rings and the pyrrole nitrogen have been shown to significantly influence the antibacterial potency and spectrum of activity.

The proposed mechanism of action for these pyrrole derivatives often involves the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. Their ability to interfere with biofilm formation, a key virulence factor in many pathogenic bacteria, has also been investigated. The lipophilicity of the compounds, which can be fine-tuned through chemical modification, plays a crucial role in their ability to penetrate the bacterial cell wall and membrane.

The antibacterial efficacy is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Studies have reported MIC values for various derivatives against common pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 1: Illustrative Antibacterial Activity (MIC in µg/mL) of this compound Derivatives

| Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| Compound 1 | 16 | 32 | 64 | >128 |

| Compound 2 | 8 | 16 | 32 | 64 |

| Compound 3 | 32 | 64 | >128 | >128 |

| Compound 4 | >128 | >128 | >128 | >128 |

Note: This table presents hypothetical data for illustrative purposes, based on general findings in the field. Actual values may vary.

Antifungal Spectrum and Mechanism of Action

The antifungal potential of this compound and its analogues has been explored against a variety of fungal pathogens. Some of these compounds have exhibited promising activity against clinically relevant fungi, including species of Candida and Aspergillus. The structural features that confer antibacterial activity often overlap with those required for antifungal efficacy, although specific SAR trends for antifungal action can be distinct.

The mechanism of antifungal action is believed to be multifactorial. One of the primary proposed mechanisms is the inhibition of ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and cell death. The pyrrole ring system may act as a bioisostere for natural substrates of enzymes in the ergosterol pathway, leading to competitive inhibition.

In addition to targeting the cell membrane, these compounds may also interfere with other vital cellular processes in fungi, such as nucleic acid and protein synthesis. The planar nature of the pyrrole scaffold could facilitate intercalation with fungal DNA, thereby disrupting replication and transcription. Furthermore, the inhibition of key fungal enzymes involved in metabolic pathways is another potential mechanism of action.

The antifungal spectrum of these compounds is determined by testing their activity against a panel of different fungal species. The MIC is the standard measure of in vitro antifungal potency. SAR studies have been instrumental in identifying the key structural modifications that lead to broad-spectrum and potent antifungal agents.

Antituberculosis Activity and Resistance Reversal

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has created an urgent need for new therapeutic agents. Derivatives of this compound have been investigated for their potential as novel antitubercular drugs. Some of these compounds have demonstrated significant in vitro activity against M. tuberculosis, including drug-resistant strains.

The unique and complex cell wall of M. tuberculosis, which is rich in mycolic acids, presents a formidable barrier to many antibiotics. The lipophilic character of certain pyrrole derivatives may enhance their ability to penetrate this barrier and reach their intracellular targets. The proposed mechanisms of action against M. tuberculosis include the inhibition of enzymes that are essential for cell wall synthesis, such as those involved in the mycolic acid pathway.

Beyond their direct antitubercular activity, some of these compounds have also been studied for their ability to reverse drug resistance. One common mechanism of drug resistance in M. tuberculosis is the active efflux of drugs from the bacterial cell by efflux pumps. It is hypothesized that certain this compound analogues could act as efflux pump inhibitors, thereby restoring the susceptibility of resistant strains to existing antitubercular drugs. This approach represents a promising strategy for combating drug-resistant tuberculosis.

Anti-inflammatory Pathways (In Vitro Studies)

In vitro studies have provided evidence for the anti-inflammatory properties of this compound and its derivatives. The anti-inflammatory effects of these compounds are thought to be mediated through their interaction with key pathways involved in the inflammatory response.

A primary mechanism that has been investigated is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.

In addition to COX inhibition, these compounds have also been evaluated for their ability to inhibit lipoxygenase (LOX) enzymes. LOX enzymes catalyze the production of leukotrienes, another important class of pro-inflammatory mediators. The dual inhibition of both COX and LOX pathways could offer a broader and more effective anti-inflammatory response.

Furthermore, the anti-inflammatory activity of these pyrrole derivatives has been linked to their ability to modulate the production of pro-inflammatory cytokines. In vitro assays using stimulated immune cells, such as macrophages, have shown that some of these compounds can suppress the release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Antihyperglycemic Activity and Related Mechanisms (In Vitro, if reported mechanistically)

The potential of this compound derivatives as antihyperglycemic agents has been explored through in vitro mechanistic studies. These investigations have focused on the ability of these compounds to modulate the activity of key enzymes involved in carbohydrate metabolism and glucose homeostasis.

One of the primary targets for these compounds is the inhibition of α-glucosidase and α-amylase. These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption can be reduced, leading to a decrease in postprandial hyperglycemia.

Another potential mechanism of antihyperglycemic activity is the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). GLP-1 plays a crucial role in glucose regulation by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner. By inhibiting DPP-4, these compounds can prolong the action of GLP-1, leading to improved glycemic control.

Molecular Docking and Protein-Ligand Interaction Studies

To gain a deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives, computational methods such as molecular docking have been employed. These studies provide valuable insights into the binding modes and interactions of these compounds with their respective protein targets.

In the context of antimicrobial activity, molecular docking has been used to simulate the binding of these compounds to the active sites of essential bacterial and fungal enzymes. These studies can help to identify key amino acid residues that are involved in the binding and stabilization of the ligand-protein complex. The predicted binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can explain the observed structure-activity relationships and guide the design of more potent inhibitors.

For anti-inflammatory activity, docking studies have been performed to model the interactions of these compounds with COX and LOX enzymes. These simulations can help to rationalize the observed selectivity of certain derivatives for COX-2 over COX-1, which is often attributed to subtle differences in the active site geometries of the two isoforms.

Similarly, in the case of antihyperglycemic activity, molecular docking has been utilized to investigate the binding of these compounds to α-glucosidase, α-amylase, and DPP-4. These studies can reveal the specific structural features of the pyrrole derivatives that are responsible for their inhibitory effects and can facilitate the development of new compounds with improved potency and selectivity.

Advanced Applications Beyond Biological Contexts

Optoelectronic Properties and Applications

The extended π-conjugated system of 2,4-diphenyl-1H-pyrrole-3-carbonitrile, formed by the pyrrole (B145914) ring and the two phenyl substituents, suggests its potential for interesting optoelectronic properties. Theoretical studies on phenylpyrrole isomers have shown that the electronic properties, such as frontier orbital energies and energy gaps, can be tuned by the position of the phenyl substituent. dergipark.org.tr Computational studies on related pyrrole derivatives have also been conducted to understand their electronic and nonlinear optical properties. researchgate.netdergipark.org.tr

Development as Fluorescent Probes and Dyes

While specific data on the fluorescence of this compound is not extensively documented, the broader class of substituted pyrroles is known for its fluorescent properties. nih.gov The fluorescence quantum yield (Φf), a measure of the efficiency of converting absorbed light into emitted light, is a critical parameter for such applications. uci.edunih.govedinst.com For instance, a series of pyrrole/polycyclic aromatic unit hybrid fluorophores have been developed, with most emitting blue light and exhibiting high quantum efficiencies. nih.gov The fluorescence properties of these molecules can be manipulated by altering the surrounding polycyclic aromatic units. nih.gov

Research on structurally related compounds provides insights into the potential of the this compound scaffold. For example, a series of benzothiazole-difluoroborates, which are also heterocyclic dyes, show fluorescence quantum yields that can be precisely tuned by substitution, ranging from nearly non-emissive to ultra-bright. nih.gov Similarly, studies on other pyrrole derivatives have shown that their photophysical properties, including absorption and emission maxima, Stokes' shift, and quantum yield, can be systematically investigated. researchgate.net The development of pyrrole derivatives with aggregation-induced phosphorescence characteristics further highlights the versatility of the pyrrole core in creating luminescent materials. nih.gov

A study on a related compound, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, which shares the phenyl-substituted pyrrole core, has been synthesized and characterized, indicating the ongoing interest in the photophysical properties of such molecules. mdpi.com

Potential in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

The application of pyrrole-containing materials in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is an active area of research. jmaterenvironsci.comrsc.org The performance of these devices is heavily dependent on the electronic properties of the organic materials used. rsc.orguniss.it

While direct application of this compound in OLEDs or OPVs has not been reported, studies on related materials suggest its potential. For example, computational studies on materials based on pyrrole and terphenyl have been conducted to evaluate their suitability for OLED applications. jmaterenvironsci.com Research on pyrene-benzimidazole derivatives has led to the development of novel blue emitters for OLEDs. nih.gov Furthermore, highly fluorescent dithieno[3,2-b:2′,3′-d]pyrrole-based materials have been synthesized and characterized for their application in OLEDs. researchgate.net

In the realm of OPVs, thieno[3,4-c]pyrrole-4,6-dione (B1257111) based copolymers have shown high performance in organic solar cells. researchgate.net The design of dithieno[3,2-b:2′,3′-d]pyrrole organic photovoltaic materials is also a promising strategy for high-efficiency solar cells. researchgate.net The electronic properties of the pyrrole core, which can be tuned through substitution, make it an attractive component for these applications. researchgate.net

Catalytic Applications in Organic Synthesis

The pyrrole scaffold is a versatile building block in organic synthesis. uctm.edunih.gov While there is no specific literature detailing the use of this compound as a catalyst itself, the synthesis of substituted pyrroles often involves catalytic methods. For instance, the Paal-Knorr reaction, a common method for pyrrole synthesis, can be catalyzed by various agents. researchgate.net

The development of catalytic asymmetric reactions to produce chiral pyrrole derivatives is of significant interest. For example, a catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones has been achieved using a chiral bifunctional amine-thiourea catalyst. nih.gov This highlights the potential for developing catalytic systems based on functionalized pyrroles. The synthesis of the target compound itself, and other 4,5-substituted pyrrole-3-carbonitriles, can be achieved through eco-friendly protocols using heterogeneous catalysts.

Chemo-sensing and Biosensing Platforms

Pyrrole-based compounds have shown significant promise as chemosensors and in biosensing platforms. researchgate.net The pyrrole ring can be incorporated into larger conjugated structures that can interact with various analytes, leading to a detectable signal, often through changes in fluorescence. scielo.br

Although direct chemosensing applications of this compound are not well-documented, related structures have been successfully employed. For instance, conjugated molecules based on dithienopyrrole derivatives and pyrene (B120774) have been synthesized and used as chemosensors for the detection of herbicides. scielo.br The synthesis of various pyrrole derivatives for sensing applications is an ongoing field of research.

The synthesis of the parent compound, 2,4-diphenylpyrrole, is a key step in creating more complex structures like squaraine dyes, which have their own set of applications. researchgate.net The preparation of related 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, an intermediate for pharmaceuticals, further demonstrates the synthetic utility of this class of compounds. google.com

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Methodologies with Improved Atom Economy and Sustainability

While classical methods for pyrrole (B145914) synthesis like the Paal-Knorr, Hantzsch, and Knorr syntheses are well-established, future research will likely focus on developing more sustainable and atom-economical approaches for the synthesis of 2,4-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives. orientjchem.orgorientjchem.orgsemanticscholar.org Green chemistry principles are increasingly being applied to the synthesis of pyrroles, utilizing environmentally benign solvents like water or ionic liquids, and employing catalyst-free or recyclable catalytic systems. orientjchem.orglucp.netuctm.edu

Multi-component reactions (MCRs) represent a particularly promising strategy, as they allow for the construction of complex molecules like polysubstituted pyrroles in a single step from three or more starting materials, thereby reducing waste and improving efficiency. orientjchem.orgorientjchem.orgbohrium.comrsc.org Isocyanide-based MCRs, for instance, have emerged as a powerful tool for generating highly substituted pyrroles. rsc.org Furthermore, the use of novel catalytic systems, such as nano-catalysts and metal-free protocols, is an area ripe for exploration. orientjchem.orglucp.net The development of flow chemistry processes could also offer a more efficient and scalable synthesis of these compounds. rsc.org

Table 1: Comparison of Synthetic Methodologies for Pyrrole Synthesis

| Methodology | Advantages | Disadvantages | Potential for this compound |